6PPD-quinone-d5

Descripción

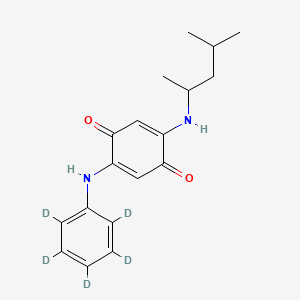

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H22N2O2 |

|---|---|

Peso molecular |

303.4 g/mol |

Nombre IUPAC |

2-(4-methylpentan-2-ylamino)-5-(2,3,4,5,6-pentadeuterioanilino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4D,5D,6D,7D,8D |

Clave InChI |

UBMGKRIXKUIXFQ-UPKDRLQUSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC(=O)C(=CC2=O)NC(C)CC(C)C)[2H])[2H] |

SMILES canónico |

CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

6PPD-quinone-d5: A Technical Guide for Researchers

An In-depth Examination of a Critical Internal Standard in Environmental and Toxicological Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in vehicle tires to prevent degradation of the rubber. However, through its reaction with atmospheric ozone, 6PPD is transformed into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a highly toxic and environmentally pervasive contaminant. The discovery of 6PPD-quinone as the primary causative agent for mass mortality events in coho salmon has spurred intensive research into its environmental fate, toxicology, and analytical detection. This technical guide provides a comprehensive overview of 6PPD-quinone-d5, the deuterated internal standard essential for the accurate quantification of 6PPD-quinone, and delves into the associated analytical methods, toxicological data, and mechanistic pathways.

6PPD-quinone-d5: The Internal Standard

1.1. Chemical Identity and Purpose

6PPD-quinone-d5 is the deuterium-labeled analogue of 6PPD-quinone. Its chemical structure is identical to 6PPD-quinone, with the exception that five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms.

The primary and critical purpose of 6PPD-quinone-d5 is to serve as an internal standard in analytical chemistry, particularly for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[1]

1.2. Principle of Isotope Dilution Mass Spectrometry

Internal standards are essential for accurate quantification in complex matrices, such as environmental water, sediment, and biological tissues. 6PPD-quinone-d5 is added to a sample at a known concentration before sample preparation and analysis. Because it is chemically almost identical to the non-labeled 6PPD-quinone (the analyte), it behaves similarly during extraction, cleanup, and ionization in the mass spectrometer.

However, due to the mass difference between deuterium and hydrogen, 6PPD-quinone-d5 can be distinguished from the native 6PPD-quinone by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, analytical chemists can accurately determine the concentration of 6PPD-quinone in the original sample, correcting for any losses that may have occurred during the analytical process. This technique is known as isotope dilution mass spectrometry.

Data Presentation: Quantitative Toxicity Data

The toxicity of 6PPD-quinone has been evaluated in various aquatic species. The following table summarizes the reported median lethal concentration (LC50) values, which is the concentration of the chemical that is lethal to 50% of the test organisms within a specified time.

| Species | Life Stage | Exposure Duration (hours) | LC50 (µg/L) | Reference |

| Coho Salmon (Oncorhynchus kisutch) | Juvenile | 24 | 0.095 | [2][3] |

| Rainbow Trout (Oncorhynchus mykiss) | - | 96 | 0.35 | [2] |

| Brook Trout (Salvelinus fontinalis) | - | 24 | 0.59 | [2] |

| Arctic Char (Salvelinus alpinus) | - | - | >12.7 | |

| White Sturgeon (Acipenser transmontanus) | - | - | >12.7 |

Experimental Protocols

3.1. Synthesis of 6PPD-quinone-d5

A detailed, publicly available, step-by-step protocol for the synthesis of 6PPD-quinone-d5 is not readily found in the reviewed literature. Commercial suppliers are the primary source for this standard. The general synthesis of p-phenylenediamine-quinones has been adapted from methods described by MacGregor et al. and Hiki et al.

3.2. Quantification of 6PPD-quinone in Water Samples using 6PPD-quinone-d5 and LC-MS/MS

This protocol is a composite of methodologies described in recent studies.

3.2.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C.

-

Internal Standard Spiking: To a 250 mL water sample, add a known amount of 6PPD-quinone-d5 solution (e.g., 500 µL of a 20 µg/L solution).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the 6PPD-quinone and 6PPD-quinone-d5 from the cartridge using a small volume of a strong organic solvent, such as acetonitrile (B52724) or methanol.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water).

3.2.2. UPLC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program is used to separate the analytes.

-

Flow Rate: Typically around 0.4-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

6PPD-quinone: Monitor for the transition of the precursor ion to one or two product ions (e.g., m/z 299.1 → 215.1 for quantification and 299.1 → 241.1 for confirmation).

-

6PPD-quinone-d5: Monitor for the transition of its specific precursor ion to its product ion(s) (e.g., m/z 304.1 → 220.2).

-

-

Quantification: The concentration of 6PPD-quinone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 6PPD-quinone and a constant concentration of 6PPD-quinone-d5.

-

3.3. Aquatic Toxicity Testing

The following is a general protocol for acute aquatic toxicity testing with 6PPD-quinone.

-

Test Organisms: Use a species of interest, such as juvenile coho salmon or rainbow trout.

-

Exposure System: Static or semi-static renewal systems in glass aquaria.

-

Test Concentrations: A series of nominal concentrations of 6PPD-quinone are prepared by diluting a stock solution. A solvent control (without 6PPD-quinone) is also included.

-

Dosing: The test compound is introduced into the aquaria.

-

Exposure Duration: Typically 24 to 96 hours.

-

Observations: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at regular intervals.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.

-

Analytical Verification: The actual concentrations of 6PPD-quinone in the test water are measured at the beginning and end of the exposure period using the LC-MS/MS method described above.

-

Data Analysis: The LC50 value is calculated using statistical methods (e.g., probit analysis).

Mandatory Visualizations

4.1. Transformation of 6PPD to 6PPD-quinone

Formation of 6PPD-quinone from 6PPD.

4.2. Experimental Workflow for 6PPD-quinone Quantification

Analytical workflow for 6PPD-quinone.

4.3. Hypothetical Signaling Pathway for 6PPD-quinone Toxicity

Current research suggests several potential mechanisms for 6PPD-quinone toxicity. This diagram illustrates a simplified, hypothetical signaling pathway based on these findings.

Hypothetical toxicity pathway of 6PPD-quinone.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 6PPD-quinone-d5

This technical guide provides a comprehensive overview of the chemical properties and stability of 6PPD-quinone-d5, a deuterated internal standard crucial for the accurate quantification of the environmental contaminant 6PPD-quinone. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Chemical Properties

6PPD-quinone-d5, with the IUPAC name 2-[(4-methylpentan-2-yl)amino]-5-{[(2,3,4,5,6-²H₅)phenyl]amino}cyclohexa-2,5-diene-1,4-dione, is the deuterated analogue of 6PPD-quinone. The five deuterium (B1214612) atoms on the phenyl ring provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its primary application is in isotope dilution techniques for the quantification of 6PPD-quinone in various environmental and biological matrices.[2][3][4]

Table 1: Chemical and Physical Properties of 6PPD-quinone-d5

| Property | Value | Source |

| IUPAC Name | 2-[(4-methylpentan-2-yl)amino]-5-{[(2,3,4,5,6-²H₅)phenyl]amino}cyclohexa-2,5-diene-1,4-dione | [1] |

| CAS Number | 2750119-14-1 | |

| Molecular Formula | C₁₈H₁₇D₅N₂O₂ | |

| Molecular Weight | 303.4 g/mol | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) (when warmed) | |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥95% |

Stability

The stability of 6PPD-quinone-d5 is a critical factor for its use as a reliable internal standard. While specific long-term stability studies on the deuterated form under various environmental conditions are not extensively published, a supplier, Cayman Chemical, indicates a shelf life of at least four years when stored appropriately.

For aqueous stability, studies on the non-deuterated 6PPD-quinone provide valuable insights. It is assumed that the deuterated analogue exhibits similar stability. One study observed a slight-to-moderate loss of 6PPD-quinone (26 ± 3%) over 47 days in aqueous solutions at pH 5, 7, and 9. Another study reported that in fish water at 28°C with a 12-hour light/dark cycle, the concentration of 6PPD-quinone remained between 92% and 109% of the initial concentration after 24 hours, indicating good short-term stability under those conditions.

Table 2: Aqueous Stability of 6PPD-quinone (as a proxy for 6PPD-quinone-d5)

| Condition | Duration | Stability | Source |

| pH 5, 7, and 9 | 47 days | 26 ± 3% loss | |

| Fish Water (28°C, 12h light/dark cycle) | 24 hours | 92-109% of initial concentration |

Experimental Protocols

Synthesis of 6PPD-quinone

Analytical Method for 6PPD-quinone using 6PPD-quinone-d5 Internal Standard

This protocol outlines a common method for the quantification of 6PPD-quinone in aqueous samples using 6PPD-quinone-d5 as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

3.2.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Fortification: Spike a known volume of the aqueous sample (e.g., 200 mL) with a known amount of 6PPD-quinone-d5 internal standard solution.

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Sample Loading: Load the fortified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as acetonitrile (B52724) or methanol.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) to a final known volume for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) fluoride, is employed for optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

6PPD-quinone: m/z 299.2 → 215.1 (quantifier) and 299.2 → 187.1 (qualifier)

-

6PPD-quinone-d5: m/z 304.2 → 220.2

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of 6PPD-quinone to the peak area of 6PPD-quinone-d5 against the concentration of 6PPD-quinone standards. The concentration of 6PPD-quinone in the samples is then determined from this curve.

-

Visualizations

References

6PPD-quinone-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6PPD-quinone-d5, a deuterated internal standard crucial for the accurate quantification of the emergent environmental contaminant 6PPD-quinone. This document details its physicochemical properties, analytical applications, and the toxicological context of its non-deuterated analogue, 6PPD-quinone.

Core Data Presentation

The following table summarizes the key quantitative data for 6PPD-quinone-d5.

| Property | Value | Source(s) |

| CAS Number | 2750119-14-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₇D₅N₂O₂ | |

| Molecular Weight | ~303.4 g/mol | |

| Synonyms | 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione D5, 6PPD-quinone D5 |

Experimental Protocols

Quantification of 6PPD-quinone in Environmental Samples using 6PPD-quinone-d5 by LC-MS/MS

This protocol provides a method for the analysis of 6PPD-quinone in water samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 6PPD-quinone-d5 as an internal standard for isotope dilution.

a. Sample Preparation:

-

Collect water samples in amber glass bottles and store them at ≤ 6°C, with a recommended hold time of 14 days from sampling to extraction.

-

For analysis, take a 1 mL aliquot of the water sample.

-

Spike the sample with a known concentration of 6PPD-quinone-d5 solution in acetonitrile (B52724).

-

Dilute the sample 1:1 (v/v) with acetonitrile.

-

Vortex the sample for 5 minutes.

-

Centrifuge at 4500 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 μm syringe filter prior to instrumental analysis.

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm) is suitable.

-

Mobile Phase: A gradient of ammonium (B1175870) fluoride (B91410) in water and acetonitrile is effective.

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

Injection Volume: Typically 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 6PPD-quinone and 6PPD-quinone-d5 to ensure specificity and accurate quantification.

-

c. Quantification:

-

Generate a calibration curve using a series of standards containing known concentrations of 6PPD-quinone and a constant concentration of 6PPD-quinone-d5.

-

The concentration of 6PPD-quinone in the environmental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Acute Toxicity Testing of 6PPD-quinone in Coho Salmon (Oncorhynchus kisutch)

This protocol outlines a static-renewal toxicity test to determine the median lethal concentration (LC50) of 6PPD-quinone in juvenile coho salmon.

a. Test Organisms:

-

Use juvenile coho salmon of a specific age and weight range.

-

Acclimate the fish to laboratory conditions for a specified period before the experiment.

b. Experimental Setup:

-

Prepare a stock solution of 6PPD-quinone in ethanol.

-

Set up glass aquaria containing a defined volume of clean, dechlorinated water (e.g., 70 L).

-

Prepare a series of test concentrations by diluting the 6PPD-quinone stock solution into the aquaria water. Include a solvent control (ethanol only) and a negative control (water only).

-

Randomly assign a specified number of fish to each aquarium.

c. Exposure and Observation:

-

Expose the fish to the test concentrations for a defined period (e.g., 24 hours).

-

Monitor the fish regularly for signs of toxicity and mortality.

-

Record the time to mortality for each individual.

d. Data Analysis:

-

Calculate the LC50 value and its 95% confidence interval using appropriate statistical methods (e.g., probit analysis).

Visualizations

Experimental Workflow for 6PPD-quinone Analysis

Caption: Workflow for quantifying 6PPD-quinone in water samples.

Proposed Signaling Pathway for 6PPD-quinone Toxicity

Caption: Key molecular pathways implicated in 6PPD-quinone toxicity.

Concluding Summary for the Technical Professional

6PPD-quinone-d5 is an indispensable tool for the accurate environmental monitoring of its toxic parent compound, 6PPD-quinone. The methodologies for its use in analytical chemistry are well-established, providing reliable and sensitive quantification. The toxicological data for 6PPD-quinone highlight a complex mechanism of action involving mitochondrial dysfunction, inflammatory responses, and, critically, the disruption of vascular barriers such as the blood-brain barrier. This disruption of endothelial permeability appears to be a key event in the acute toxicity observed in sensitive species like coho salmon. Further research is warranted to fully elucidate the specific molecular interactions and to assess the potential for sublethal effects in a wider range of organisms. The information presented in this guide serves as a foundational resource for professionals engaged in environmental science, toxicology, and drug development who are investigating the impacts of this significant emerging contaminant.

References

- 1. Respiratory toxicity mechanism of 6PPD and 6PPD-quinone: An integrated study based on network toxicology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tire-Derived Transformation Product 6PPD-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Aggregate Exposure Pathways for 6PPD Quinone: A Quantitative Source-to-Target Site Case Study Integrating Exposure and Human[v1] | Preprints.org [preprints.org]

Commercial Suppliers and Analytical Methodologies for 6PPD-quinone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of the 6PPD-quinone-d5 analytical standard, a critical tool for researchers studying the environmental fate and toxicity of the tire-related contaminant 6PPD-quinone. This document summarizes key quantitative data from various suppliers, details established experimental protocols for different environmental matrices, and provides visual workflows to aid in experimental design.

Commercial Availability of 6PPD-quinone-d5 Analytical Standard

A variety of chemical suppliers offer 6PPD-quinone-d5 for research purposes. The quality and available quantities can vary, making it crucial for researchers to select a standard that meets the specific requirements of their analytical methods. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities/Concentrations | CAS Number | Molecular Formula |

| MedchemExpress | HY-152039S | 99.39%[1][2] | Neat solid (inquire for sizes) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| Cayman Chemical | 38248 | ≥95%[3] | 1 mg, 5 mg | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| LGC Standards | TRC-P348791 | >95% (HPLC)[4] | 1 mg, 5 mg, 10 mg | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| StonyLab | (Not specified) | ≥95%[5] | 5 mg | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| PDQ Scientific | PDQH-688115-10mg | (Not specified) | 10 mg (Neat) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| PDQH-688151-1mL | (Not specified) | 1 mL (100 µg/mL in Acetonitrile) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ | |

| ZeptoMetrix | 14740.18-10MG | (Not specified) | 10 mg (Neat) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| 14740.18-100-AN | (Not specified) | 100 µg/mL in Acetonitrile (B52724) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ | |

| Sigma-Aldrich | AABH9A95D330 | 95% | (Inquire for sizes) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| AccuStandard | M-1634-IS | (Not specified) | 1 mL (100 µg/mL in Acetonitrile) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| HPC Standards | 688115 | (Not specified) | 1x10 mg (Neat) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

| 688151 | (Not specified) | 1x1 mL (100 µg/mL in Acetonitrile) | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ | |

| MedKoo Biosciences | 126657 | >98% | 1 mg | 2750119-14-1 | C₁₈H₁₇D₅N₂O₂ |

Experimental Protocols for the Analysis of 6PPD-quinone

The use of an isotopically labeled internal standard like 6PPD-quinone-d5 is crucial for accurate quantification of 6PPD-quinone in complex environmental matrices, primarily through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the analysis of 6PPD-quinone in water, soil, and fish tissue.

Analysis in Aqueous Matrices (Based on EPA Draft Method 1634)

This method is designed for the determination of 6PPD-quinone in surface water and stormwater.

1. Sample Preparation and Extraction:

-

To a 250 mL water sample, add a known amount of a ¹³C₆-6PPD-quinone solution as an extracted internal standard (EIS).

-

Perform solid-phase extraction (SPE) using a polymeric sorbent cartridge.

-

Elute the 6PPD-quinone and the EIS from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

-

Concentrate the eluate to a final volume of 1 mL.

2. Internal Standard Spiking:

-

Prior to analysis, spike the extracted sample with a known amount of 6PPD-quinone-d5 as a non-extracted internal standard (NIS) or injection internal standard (IIS).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Key MRM transitions for 6PPD-quinone and its labeled standards should be optimized.

-

4. Quantification:

-

The concentration of 6PPD-quinone in the sample is determined by calculating the ratio of the native analyte's peak area to the peak area of the extracted internal standard (¹³C₆-6PPD-quinone). The non-extracted internal standard (6PPD-quinone-d5) is used to monitor and correct for variations in instrument response.

Analysis in Soil and Sediment Matrices

This protocol is adapted from a standard operating procedure for the analysis of 6PPD-quinone in solid matrices.

1. Sample Preparation and Extraction:

-

Homogenize the soil or sediment sample.

-

Weigh out a subsample (e.g., 5-10 g) and spike it with a known amount of ¹³C₆-6PPD-quinone (EIS).

-

Perform solvent extraction, for example, using an accelerated solvent extraction (ASE) system with a suitable solvent mixture (e.g., acetone:hexane).

-

Concentrate the extract to a small volume.

2. Extract Cleanup:

-

Utilize solid-phase extraction (SPE) or other cleanup techniques like gel permeation chromatography (GPC) to remove interfering matrix components.

3. Internal Standard Spiking and Analysis:

-

Spike the cleaned extract with 6PPD-quinone-d5 (NIS/IIS).

-

Analyze the sample by LC-MS/MS using similar conditions as described for aqueous samples.

4. Quantification:

-

Quantification is performed using the isotope dilution method as described for water analysis.

Analysis in Fish Tissue

This method is based on published research for the determination of 6PPD-quinone in biological tissues.

1. Sample Preparation and Homogenization:

-

Homogenize the fish tissue sample.

-

Weigh a subsample (e.g., 1-2 g) and spike it with a known amount of ¹³C₆-6PPD-quinone (EIS).

2. Extraction:

-

Perform a solvent extraction using a method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or a modified Bligh-Dyer extraction with a suitable solvent system (e.g., acetonitrile or a mixture of chloroform (B151607) and methanol).

-

Centrifuge the sample to separate the solvent layer containing the analyte.

3. Extract Cleanup:

-

The solvent extract may require cleanup to remove lipids and other interferences. This can be achieved using d-SPE (dispersive solid-phase extraction) with sorbents like C18 and graphitized carbon black, or through the use of lipid removal cartridges.

4. Internal Standard Spiking and LC-MS/MS Analysis:

-

Spike the final extract with 6PPD-quinone-d5 (NIS/IIS).

-

Analyze the sample using LC-MS/MS with conditions optimized for biological matrices.

5. Quantification:

-

Calculate the concentration of 6PPD-quinone using the isotope dilution method.

Visualizing the Workflow and Supplier Landscape

To better illustrate the analytical process and the key players in the supply of the analytical standard, the following diagrams have been generated.

Caption: A generalized experimental workflow for the analysis of 6PPD-quinone.

Caption: Key commercial suppliers of the 6PPD-quinone-d5 analytical standard.

References

The Environmental Odyssey of 6PPD-quinone: A Technical Guide to its Fate and Transport

An in-depth examination of the sources, environmental pathways, and analytical methodologies for the tire-derived contaminant 6PPD-quinone, tailored for researchers, scientists, and drug development professionals.

The emergence of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone) as a significant environmental contaminant has prompted extensive research into its origins, behavior, and ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this tire-derived toxicant, with a focus on quantitative data, experimental protocols, and the visualization of key processes.

Introduction: The Genesis of an Environmental Contaminant

6PPD-quinone is a transformation product of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an antioxidant and antiozonant widely used in tire manufacturing to prevent degradation and cracking.[1] The parent compound, 6PPD, is released into the environment primarily through the abrasion of tires on road surfaces, generating tire wear particles (TWPs).[1][2] Once in the environment, 6PPD undergoes oxidation, predominantly through reaction with atmospheric ozone, to form the more stable and highly toxic 6PPD-quinone.[1][3]

The discovery of 6PPD-quinone's acute toxicity to certain aquatic species, most notably coho salmon (Oncorhynchus kisutch), has highlighted the urgent need to understand its environmental dynamics. This guide synthesizes the available data on its occurrence, transport mechanisms, and persistence in various environmental compartments.

Environmental Occurrence and Transport

6PPD-quinone is now recognized as a ubiquitous contaminant in environments impacted by road traffic. Its primary transport mechanism from roadways to aquatic systems is through stormwater runoff. During rain events, accumulated TWPs and associated 6PPD-quinone are washed from impervious surfaces into drainage systems and subsequently into rivers, streams, and other surface water bodies.

Occurrence in Environmental Matrices

Quantitative data from numerous studies have confirmed the presence of 6PPD-quinone in a range of environmental matrices. The following tables summarize the reported concentrations in stormwater, surface water, and solid matrices.

Table 1: Concentrations of 6PPD-quinone in Stormwater

| Location | Concentration Range (ng/L) | Sample Type | Reference |

| Urban Streams, Toronto, Canada | 5.6 - 82.3 | Wet-weather flow-weighted composite | |

| Don River, Toronto, Canada | up to 2,850 | Composite | |

| Urban Watersheds, Seattle, USA | < 0.3 - 3,200 | Stormwater | |

| Road Runoff, Norway | 110 - 258 | Runoff | |

| Urban Salmon-bearing Stream | Peak of 237.0 | Stormflow | |

| Residential Street, USA | 200 | Stormwater runoff |

Table 2: Concentrations of 6PPD-quinone in Surface Water

| Location | Concentration Range (ng/L) | Sample Type | Reference |

| Urban Streams, Toronto, Canada | < 2.0 - 8.4 | Low or baseflow | |

| Nearshore Waters, Lake Ontario, Canada | 2.4 - 4.5 | Surface water | |

| Various US Surface Waters | 2018-2024 data available | Fresh and brackish water | |

| River Water, Norway | Below quantification limit | River water |

Table 3: Concentrations of 6PPD-quinone in Solid Matrices

| Matrix | Concentration Range | Location | Reference |

| Roadside Soils | Data available | - | |

| Sediments | Data available | - | |

| Dust | Data available | - | |

| Air (Particulate Matter) | Data available | - |

Physicochemical Properties and Environmental Fate

The environmental behavior of 6PPD-quinone is governed by its physicochemical properties. Its moderate-to-high octanol-water partitioning coefficient (log KOW) of approximately 4.30 suggests a tendency to partition to organic matter in soil and sediment. The aqueous solubility of 6PPD-quinone has been measured to be around 38 ± 10 μg/L.

Studies on its stability indicate that 6PPD-quinone is relatively persistent in aqueous systems, with a slight-to-moderate loss of about 26% observed over 47 days at various pH levels. Photodegradation has been identified as a significant transformation pathway, with half-lives ranging from 5.2 to 17.5 hours under simulated sunlight conditions, influenced by factors such as temperature and the presence of dissolved organic matter.

Experimental Protocols for 6PPD-quinone Analysis

The accurate quantification of 6PPD-quinone in environmental samples is critical for assessing its environmental risk. The standard analytical technique employed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preparation

Water Samples:

-

Collection: Water samples are typically collected in amber glass bottles to prevent photodegradation.

-

Extraction: Solid Phase Extraction (SPE) is a common method for extracting and concentrating 6PPD-quinone from water samples. An alternative for cleaner water samples is a "dilute-and-shoot" approach. For more complex matrices, liquid-liquid extraction may be employed.

Soil and Sediment Samples:

-

Extraction: A common method involves spiking the sample with an isotopically labeled internal standard (e.g., 13C6-6PPD-Quinone), followed by sonication-assisted extraction with a solvent mixture such as hexane (B92381) and ethyl acetate. The extract is then evaporated and reconstituted in a solvent suitable for LC-MS/MS analysis, like acetonitrile.

Instrumental Analysis by LC-MS/MS

-

Chromatography: A C18 reversed-phase column is typically used for the chromatographic separation of 6PPD-quinone.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. This involves monitoring specific precursor-to-product ion transitions for both the target analyte and its isotopically labeled internal standard to ensure high selectivity and accuracy.

Transformation and Degradation Pathways

The transformation of 6PPD to 6PPD-quinone and the subsequent degradation of 6PPD-quinone are complex processes influenced by various environmental factors.

Formation of 6PPD-quinone from 6PPD

The primary pathway for the formation of 6PPD-quinone is the reaction of 6PPD with ozone. Computational studies suggest that the reaction involves the direct interaction of ozone with the aromatic ring of 6PPD, leading to a hydroxylated intermediate that further reacts to form the quinone. Photodegradation of 6PPD in water can also lead to the formation of 6PPD-quinone, among other products.

Degradation of 6PPD-quinone

Once formed, 6PPD-quinone can undergo further transformation in the environment. Photodegradation is a key process, leading to the formation of various transformation products through oxidation and cleavage of the quinone ring, dealkylation, rearrangement, and deamination. Advanced oxidation processes, such as the use of UV-activated peroxymonosulfate, have also been shown to effectively degrade 6PPD-quinone in water.

Bioaccumulation and Ecotoxicity

The potential for 6PPD-quinone to bioaccumulate in aquatic organisms is a significant concern. Studies have shown that it can accumulate in various tissues of fish, with the brain, intestine, and eyes being major sites of accumulation in zebrafish. The high toxicity of 6PPD-quinone to certain salmonid species, with reported LC50 values as low as 95 ng/L for juvenile coho salmon, underscores the ecological risk posed by this contaminant.

Conclusion and Future Directions

The scientific community has made significant strides in understanding the environmental fate and transport of 6PPD-quinone. Its widespread presence in the environment, primarily due to tire wear and subsequent stormwater runoff, coupled with its high toxicity to sensitive aquatic species, necessitates continued research and mitigation efforts.

Future research should focus on several key areas:

-

Long-term monitoring: Comprehensive and long-term monitoring programs are needed to better understand the spatial and temporal trends of 6PPD-quinone contamination.

-

Toxicity to other organisms: Further investigation into the sublethal and chronic toxic effects of 6PPD-quinone on a wider range of aquatic and terrestrial organisms is crucial.

-

Mitigation strategies: The development and evaluation of effective stormwater treatment technologies and best management practices to remove 6PPD-quinone from runoff are high priorities.

-

Source control: Exploring alternative, less toxic antioxidants for use in tire manufacturing is the ultimate solution to prevent the formation of 6PPD-quinone.

This technical guide provides a foundational understanding of the environmental dynamics of 6PPD-quinone. As research in this field continues to evolve, a collaborative effort between scientists, regulators, and industry will be essential to address the environmental challenges posed by this emerging contaminant of concern.

References

- 1. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. sciex.com [sciex.com]

A Technical Guide to the Toxicological Effects of 6PPD-Quinone on Aquatic Life

Executive Summary

N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone, commonly known as 6PPD-quinone (6PPD-Q), is a transformation product of the tire antioxidant 6PPD.[1][2] Its emergence in urban stormwater runoff has been identified as the primary cause of "urban runoff mortality syndrome" (URMS), which has led to significant pre-spawn mortality events in coho salmon populations in the Pacific Northwest.[3][4][5] 6PPD-Q is now recognized as one of the most potent aquatic toxicants, exhibiting a remarkable degree of species-specific toxicity. This document provides a comprehensive overview of the current scientific understanding of 6PPD-Q's effects on aquatic life, detailing its quantitative toxicity, the experimental protocols used for its assessment, and its proposed mechanisms of action.

Quantitative Toxicity Data

The toxicity of 6PPD-Q varies dramatically among aquatic species, with certain salmonids exhibiting extreme sensitivity while many other fish and invertebrates are comparatively tolerant. The following tables summarize the acute toxicity data from key studies.

Table 2.1: Acute Toxicity of 6PPD-Quinone to Fish Species

| Species | Life Stage | Exposure Duration | Endpoint | Concentration | Reference(s) |

| Coho Salmon (Oncorhynchus kisutch) | Juvenile | 24 hours | LC50 | 80.4 - 95 ng/L | |

| Juvenile | 24 hours | LC50 | 41 ng/L | ||

| Juvenile | 24 hours | LC10 | 20.9 ng/L - 29.2 ng/L | ||

| Coastal Cutthroat Trout (O. clarkii clarkii) | All stages | 24 hours | LC50 | In the ng/L range, similar to Coho | |

| Brook Trout (Salvelinus fontinalis) | Juvenile | 24 hours | LC50 | 0.59 µg/L (590 ng/L) | |

| White-spotted Char (S. leucomaenis pluvius) | Juvenile | 24 hours | LC50 | 0.51 µg/L (510 ng/L) | |

| Rainbow Trout (O. mykiss) | Juvenile | 96 hours | LC50 | ~1.96 µg/L (1960 ng/L) | |

| Chinook Salmon (O. tshawytscha) | Juvenile | 24 hours | LC50 | >25 µg/L | |

| Juvenile | 24 hours | LC10 | 20.9 µg/L | ||

| Sockeye Salmon (O. nerka) | Juvenile | 24 hours | LC50 | >50 µg/L | |

| Atlantic Salmon (Salmo salar) | Alevin (sac fry) | 48 hours | LC50 | >5.75 µg/L | |

| Brown Trout (Salmo trutta) | Alevin (sac fry) | 48 hours | LC50 | >5.75 µg/L |

Table 2.2: Acute Toxicity of 6PPD-Quinone to Aquatic Invertebrates

| Species | Life Stage | Exposure Duration | Endpoint | Concentration (µg/L) | Reference(s) |

| Water Flea (Daphnia magna) | Juvenile | 48 hours | LC50 | 55 | |

| Juvenile | - | NOEC | 42 - 46 | ||

| Amphipod (Hyalella azteca) | - | 96 hours | LC50 | 6 | |

| - | - | NOEC | 43 | ||

| Burrowing Mayfly (Hexagenia spp.) | Larval | - | NOEC | 232 | |

| Ramshorn Snail (Planorbella pilsbryi) | Embryo | - | NOEC | 11.7 | |

| Washboard Mussel (Megalonaias nervosa) | Adult | - | NOEC | 17.9 | |

| Amphipod (Parhyale hawaiensis) | - | 96 hours | LC50 | >500 |

Experimental Protocols

Standardized and reproducible methodologies are critical for assessing the toxicity of emerging contaminants. Below are detailed protocols from seminal studies on 6PPD-Q.

Acute Lethality Testing in Salmonids (WSU Protocol)

This protocol was utilized for determining the LC50 value for highly sensitive juvenile coho salmon.

-

Test Organism: Juvenile coho salmon (Oncorhynchus kisutch), age 1+, weighing 30-64 g. Fish were reared at the WSU Puyallup Research and Extension Center.

-

Exposure System: Static, aerated exposures conducted in 70 L glass aquaria. Aquaria were placed in recirculating water baths to maintain a constant temperature (10-13 °C).

-

Test Solutions: A stock solution of a commercial 6PPD-Q standard was prepared in ethanol (B145695). Test concentrations were achieved by diluting various volumes of the stock solution into 70 L of system water. The negative control received an equivalent volume of pure ethanol (10 mL).

-

Dosing and Replicates: To determine the LC50, six concentrations of 6PPD-Q and a negative control were tested. Exposures were repeated in triplicate across three separate weeks, with 6 fish per aquarium.

-

Observations: Mortality and behavioral symptoms (e.g., surface swimming, loss of equilibrium) were monitored over a 24-hour period.

-

Animal Care: All experiments conformed to Protocol 04860-002, approved by Washington State University's Institutional Animal Care and Use Committee.

Mechanism of Action and Signaling Pathways

The extreme toxicity of 6PPD-Q in coho salmon is not yet fully understood, but research points towards a disruption of vascular integrity, particularly the blood-brain barrier (BBB).

Disruption of Vascular Permeability

The leading hypothesis for 6PPD-Q's mechanism of action is its effect on the circulatory system. Whole-transcriptome sequencing performed on coho salmon alevin exposed to 6PPD-Q revealed a broad dysregulation of genomic pathways that govern cell-cell contacts and endothelial permeability. This molecular disruption is consistent with physical observations in symptomatic fish, which include increased hematocrit and evidence of plasma leakage from the cerebrovasculature. The resulting breakdown of the blood-brain barrier allows macromolecules and other substances to enter the brain, leading to the neurological symptoms characteristic of URMS, such as loss of equilibrium, followed by death.

Hepatotoxicity in Other Species

While less sensitive species do not typically exhibit acute mortality, chronic exposure can lead to other toxicological effects. In zebrafish, both 6PPD and 6PPD-Q have been shown to induce liver damage. Transcriptomic analysis of liver tissue showed that both compounds disturb lipid and carbohydrate metabolic pathways. Specifically, they were found to downregulate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism, and increase the expression of pro-inflammatory cytokines, indicating a hepatotoxic effect.

Environmental Fate and Transport

6PPD is an antioxidant added to vehicle tires to prevent degradation from atmospheric ozone. Through reaction with ozone, 6PPD is transformed into 6PPD-Q. Tire wear particles, containing 6PPD-Q, are deposited on roadways and other impervious surfaces. During rain events, stormwater runoff serves as the primary transport mechanism, washing these toxic particles into nearby aquatic environments, leading to exposure of aquatic organisms.

Conclusion and Future Directions

The discovery of 6PPD-quinone as a highly potent and lethal toxicant for specific salmonid species has unveiled a significant environmental threat posed by tire wear particles. While the acute effects on sensitive species like coho salmon are well-documented, significant data gaps remain. Future research should focus on:

-

Chronic and Sublethal Effects: Understanding the long-term impacts of low-level 6PPD-Q exposure on the growth, reproduction, and overall fitness of a wider range of aquatic species.

-

Mechanism of Species Sensitivity: Elucidating the precise genetic and physiological reasons for the vast differences in sensitivity observed between closely related species.

-

Bioaccumulation: Investigating the potential for 6PPD-Q to bioaccumulate in aquatic food webs, which could pose a risk to higher trophic levels, including humans.

-

Mitigation Strategies: Developing and evaluating effective stormwater treatment technologies, such as green infrastructure, to remove 6PPD-Q from runoff before it enters sensitive aquatic habitats.

References

The Formation of 6PPD-quinone from 6PPD Ozonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an essential antioxidant and antiozonant used in rubber tires to prevent degradation. However, its reaction with atmospheric ozone leads to the formation of N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone diimine, more commonly known as 6PPD-quinone (6PPD-q). This transformation product has emerged as a significant environmental contaminant due to its acute toxicity to certain aquatic species, particularly coho salmon. This technical guide provides an in-depth overview of the formation of 6PPD-quinone from 6PPD ozonation, including the chemical mechanisms, influencing factors, and toxicological implications at the molecular level. Detailed experimental protocols for the study of this process and quantitative data on its formation are also presented to aid researchers in this field.

Introduction

The ubiquitous presence of tire wear particles in the environment is a growing concern. These particles release a complex mixture of chemicals, including the antioxidant 6PPD. While 6PPD is crucial for tire safety and longevity, its atmospheric ozonation product, 6PPD-quinone, has been identified as the causative agent for large-scale die-offs of coho salmon in urban and suburban streams. Understanding the formation and toxicity of 6PPD-quinone is paramount for assessing its environmental risk and for the development of safer alternatives. This guide is intended to be a comprehensive resource for professionals engaged in environmental science, toxicology, and drug development, providing the foundational knowledge and methodologies to study this emerging contaminant.

Chemical Formation of 6PPD-quinone

The transformation of 6PPD to 6PPD-quinone is primarily an oxidative process driven by the reaction of 6PPD with ozone (O₃). This reaction is a key aspect of 6PPD's function as an antiozonant, as it sacrificially reacts with ozone before the ozone can degrade the rubber polymer.

Reaction Mechanism

Computational studies using density functional theory have elucidated the primary mechanism of 6PPD ozonation. The reaction is not initiated by a one-electron charge transfer, as previously hypothesized. Instead, the process begins with the direct interaction of ozone with the electron-rich aromatic ring of the 6PPD molecule.[1][2] This leads to the formation of a hydroxylated 6PPD intermediate. This intermediate is then further oxidized by another ozone molecule to form a 6PPD hydroquinone (B1673460), which subsequently oxidizes to the final product, 6PPD-quinone.[1][2]

The proposed reaction pathway is as follows:

-

Electrophilic attack by ozone: Ozone attacks the p-phenylenediamine (B122844) ring of 6PPD.

-

Formation of a hydroxylated intermediate: This initial attack leads to the formation of a hydroxylated 6PPD molecule.

-

Further oxidation: The hydroxylated intermediate is more susceptible to further oxidation by ozone, leading to the formation of 6PPD hydroquinone.

-

Final oxidation to 6PPD-quinone: The hydroquinone is then oxidized to the stable 6PPD-quinone.

Biotransformation

In addition to atmospheric formation, there is evidence that 6PPD can be biotransformed into 6PPD-quinone within organisms. In vitro studies with human liver microsomes have shown that cytochrome P450 (CYP450) enzymes can catalyze the formation of 6PPD-quinone from 6PPD, with a production rate of approximately 0.98%. This highlights a potential in vivo source of 6PPD-quinone exposure.

Quantitative Data on 6PPD-quinone Formation

The yield of 6PPD-quinone from 6PPD ozonation can vary depending on the experimental conditions and the matrix in which the reaction occurs.

| Parameter | Condition | Molar Yield of 6PPD-quinone | Reference |

| Ozonation of pure 6PPD | Heterogeneous gas-phase ozonation on glass slides | 9.7% | [3] |

| Ozonation of 6PPD in tire wear particles (TWPs) | Heterogeneous gas-phase ozonation | 0.95% | |

| Photodegradation of 6PPD in water | Under acidic conditions with UV irradiation | 0.03% | |

| Biotransformation of 6PPD | In vitro with human liver microsomes | ~2% |

Experimental Protocols

Heterogeneous Gas-Phase Ozonation of 6PPD

This protocol is adapted from studies investigating the formation of transformation products from 6PPD on surfaces.

Objective: To simulate the reaction of gaseous ozone with 6PPD on a solid surface.

Materials:

-

6PPD standard

-

Methanol (B129727) (HPLC grade)

-

Glass slides

-

Ozone generator

-

Reaction chamber

-

Compressed zero-grade air

-

Sonicator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 6PPD in methanol.

-

Coat glass slides with a known amount of the 6PPD solution and allow the solvent to evaporate, leaving a thin film of 6PPD.

-

Place the 6PPD-coated slides in a reaction chamber.

-

Introduce a controlled concentration of ozone gas (e.g., ~360 ppbv) into the chamber for a defined period (e.g., up to 6 hours).

-

Run parallel control experiments with 6PPD-coated slides exposed to ozone-free compressed zero-grade air and ambient air.

-

After the exposure period, extract the slides by submerging them in methanol and sonicating for 30 minutes.

-

Analyze the methanol extracts for 6PPD and 6PPD-quinone using a validated LC-MS/MS method.

Quantification of 6PPD-quinone in Aqueous Samples by LC-MS/MS

This protocol provides a general framework for the analysis of 6PPD-quinone in water samples.

Objective: To accurately quantify the concentration of 6PPD-quinone in environmental water samples.

Instrumentation:

-

Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm)

Reagents and Standards:

-

6PPD-quinone analytical standard

-

Isotopically labeled internal standard (e.g., D5-6PPD-quinone)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium fluoride (B91410)

Sample Preparation (Direct Injection):

-

Collect water samples in amber glass vials.

-

Centrifuge the samples to remove particulate matter.

-

Add a known amount of the internal standard (D5-6PPD-quinone) to an aliquot of the supernatant.

-

Vortex to mix.

-

The sample is ready for direct injection into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

Mobile Phase A: Ammonium fluoride in water

-

Mobile Phase B: Acetonitrile

-

Gradient elution: A suitable gradient program to separate 6PPD-quinone from matrix interferences.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor at least two MRM transitions for both the native 6PPD-quinone and the isotopically labeled internal standard for confirmation and quantification.

-

Data Analysis:

-

Quantify 6PPD-quinone using a calibration curve prepared with analytical standards and the internal standard for correction of matrix effects.

Molecular Mechanisms of 6PPD-quinone Toxicity

The toxicity of 6PPD-quinone is of significant interest, particularly for its species-specific effects. Research into its molecular mechanisms of action is crucial for understanding its toxicological profile and for the development of potential therapeutics or mitigation strategies.

Key Toxicological Pathways

Several key signaling pathways have been identified as being affected by 6PPD-quinone exposure:

-

Mitochondrial Dysfunction: 6PPD-quinone has been shown to disrupt the mitochondrial electron transport chain, leading to impaired energy metabolism and increased oxidative stress.

-

Inflammatory Response: The compound can activate pro-inflammatory signaling cascades, including the NF-κB and JAK-STAT pathways, leading to an inflammatory response.

-

Apoptosis Dysregulation: 6PPD-quinone can interfere with apoptotic pathways, potentially leading to either excessive or insufficient programmed cell death.

-

Disruption of Vascular Permeability: Transcriptomic studies in coho salmon have revealed that 6PPD-quinone perturbs pathways involved in endothelial cell-cell adhesion, hemostasis, and blood coagulation. This is consistent with observations of blood-brain barrier disruption.

-

Nuclear Receptor Modulation: There is evidence to suggest that 6PPD-quinone may interact with nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is a key regulator of lipid metabolism and inflammation.

Conclusion

The formation of 6PPD-quinone from the ozonation of 6PPD is a complex process with significant environmental and toxicological implications. This guide has provided a comprehensive overview of the current understanding of this topic, from the fundamental chemical reactions to the molecular mechanisms of toxicity. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working to address the challenges posed by this emerging contaminant. Further research is needed to fully elucidate the factors controlling 6PPD-quinone formation in various environmental compartments and to explore the full spectrum of its toxicological effects on a wider range of organisms, including humans. This knowledge will be critical for the development of effective risk assessment strategies and the design of safer and more sustainable alternatives to 6PPD in tire manufacturing.

References

6PPD-Quinone in Stormwater Runoff: A Technical Guide

An In-depth Examination of Occurrence, Analysis, and Environmental Fate

Abstract

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant ubiquitously used in vehicle tires to prevent degradation.[1][2] Through reaction with atmospheric ozone, 6PPD is transformed into 6PPD-quinone (6PPD-q), a highly toxic compound that has been linked to acute mortality in fish species, notably coho salmon (Oncorhynchus kisutch).[3][4][5] Stormwater runoff from roadways serves as a primary pathway for the introduction of 6PPD-quinone into aquatic environments. This technical guide provides a comprehensive overview of the occurrence of 6PPD-quinone in stormwater, details the analytical methodologies for its detection and quantification, and illustrates its environmental formation and transport. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of this emerging contaminant of concern.

Introduction

The widespread use of 6PPD in tires leads to the continuous release of tire wear particles (TWPs) into the environment. These particles, containing 6PPD, settle on impervious surfaces like roads and parking lots. The subsequent reaction of 6PPD with ozone, a common atmospheric pollutant, results in the formation of 6PPD-quinone. During precipitation events, stormwater runoff mobilizes these particles and the leached 6PPD-quinone, transporting them into nearby water bodies. The discovery of 6PPD-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon has spurred significant research into its environmental prevalence and toxicological effects.

Formation and Transport of 6PPD-Quinone

The transformation of 6PPD to 6PPD-quinone is a critical step in its environmental journey. This process primarily occurs through the ozonation of 6PPD present in tire rubber.

Quantitative Occurrence in Stormwater and Related Matrices

The concentration of 6PPD-quinone in stormwater runoff can be highly variable, influenced by factors such as traffic density, antecedent dry periods, and rainfall intensity. The following tables summarize the reported concentrations of 6PPD-quinone in various environmental compartments.

Table 1: Concentration of 6PPD-Quinone in Water Matrices

| Water Matrix | Concentration Range | Notes | References |

| Stormwater/Roadway Runoff | ND - 2,850 ng/L | Concentrations are highly variable and event-dependent. | |

| 5.6 - 82.3 ng/L | Elevated concentrations during wet weather events. | ||

| up to 2,430 ng/L | Highest detections reported in China. | ||

| Surface Water (Urban Impacted) | ND - 2,800 ng/L | Highest detection in the Don River, Toronto, Canada. | |

| 2.4 - 4.5 ng/L | Lower concentrations in nearshore waters suggest dilution. | ||

| 2 - 27 ng/L | Observed range in Longfellow Creek, Seattle, WA. | ||

| Tunnel Wash Water | 110 - 143 ng/L | Samples from Stavsjøfjell tunnel, Norway. | |

| Tunnel Wash Water (Treated) | 7 - 23 ng/L | Demonstrates effectiveness of treatment in reducing concentrations. | |

| Artificial Turf Runoff | 159 ng/L | Indicates other potential sources of 6PPD. | |

| Country Road Puddle | 258 ng/L | Shows widespread presence even in less urbanized areas. |

ND: Not Detected

Table 2: Concentration of 6PPD-Quinone in Solid Matrices and Air

| Matrix | Concentration Range | Notes | References |

| Sediments (Freshwater) | 1.9 - 18.2 µg/kg | Indicates accumulation in aquatic systems. | |

| Sediments (Marine) | 0.4 - 3.0 µg/kg | Shows potential for long-range transport. | |

| Roadside Soils | 9.5 - 936 µg/kg | Highlights roads as a primary deposition zone. | |

| Air (Atmospheric Particles) | 0.847 pg/m³ (average) | Detected in 15 of 18 megacities, indicating atmospheric transport. |

Experimental Protocols for 6PPD-Quinone Analysis

The accurate quantification of 6PPD-quinone in environmental samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

Sample Collection and Preservation

-

Water Samples: Collected in amber glass bottles to prevent photodegradation.

-

Preservation: Samples should be cooled to ≤10°C.

-

Holding Time: A holding time of 14 days from sampling to extraction is recommended.

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting 6PPD-quinone from water samples is as follows:

-

Spiking: Water samples (e.g., 200 mL to 1 L) are spiked with an isotopically labeled internal standard (e.g., D5-6PPD-quinone or ¹³C₆-6PPD-quinone) to correct for matrix effects and recovery losses.

-

Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with a solvent like methanol, followed by laboratory-grade water.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Washing: The cartridge is washed with laboratory-grade water to remove hydrophilic impurities.

-

Elution: The retained 6PPD-quinone is eluted from the cartridge using an organic solvent, typically methanol.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is redissolved in a small volume of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.

Analytical Instrumentation: LC-MS/MS

-

Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity.

-

Chromatography Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent InfinityLab Poroshell 120 EC-C18).

-

Mobile Phases: Mobile phases often consist of an aqueous component with a modifier (e.g., ammonium (B1175870) fluoride) and an organic component like acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native 6PPD-quinone and its labeled internal standard.

Toxicity and Environmental Significance

The presence of 6PPD-quinone in stormwater is of significant ecological concern. It has been identified as acutely toxic to several salmonid species.

-

Coho Salmon (Oncorhynchus kisutch): Extremely sensitive, with a reported 24-hour LC50 (lethal concentration for 50% of the population) as low as 95 ng/L.

-

Brook Trout (Salvelinus fontinalis) and Rainbow Trout (Oncorhynchus mykiss): Also susceptible, with reported LC50 values of 0.59 µg/L and 1 µg/L, respectively.

The concentrations of 6PPD-quinone detected in many urban runoff samples exceed these toxicity thresholds, highlighting the direct threat to aquatic ecosystems.

Conclusion and Future Outlook

6PPD-quinone is a pervasive and highly toxic contaminant in stormwater runoff, posing a significant risk to aquatic life, particularly salmonids. The data clearly indicate that urban runoff is a major source of this compound, with concentrations frequently exceeding lethal levels for sensitive species. Standardized analytical methods using LC-MS/MS provide the necessary sensitivity for monitoring and risk assessment.

Future research should focus on several key areas:

-

Mitigation Strategies: Evaluating the effectiveness of green stormwater infrastructure and other treatment technologies in removing 6PPD-quinone from runoff.

-

Toxicity to Other Species: Expanding toxicological studies to a wider range of aquatic and terrestrial organisms.

-

Alternative Antioxidants: Researching and developing safer, non-toxic alternatives to 6PPD for use in tires.

-

Human Health Effects: Investigating the potential for human exposure and any associated health risks, as 6PPD-quinone has been detected in human urine.

Addressing the environmental challenges posed by 6PPD-quinone will require a multi-faceted approach involving environmental chemists, toxicologists, engineers, and policymakers to mitigate its impact on aquatic ecosystems.

References

Methodological & Application

Application Note: Quantitative Analysis of 6PPD-quinone in Environmental and Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6PPD-quinone, a highly toxic transformation product of the tire antioxidant 6PPD.[1][2] The use of a deuterated internal standard, 6PPD-quinone-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation.[3] The described protocols are applicable to both aqueous samples, such as surface water and roadway runoff, and biological tissues, including fish. This methodology is critical for researchers, scientists, and drug development professionals investigating the environmental fate, toxicology, and potential bioaccumulation of this emerging contaminant.

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant in tire rubber to prevent degradation from ozone and other environmental factors.[4][5] Through ozonation, 6PPD is transformed into 6PPD-quinone, a compound that has been identified as the primary causative agent for acute mortality in coho salmon and other aquatic species. The toxicity of 6PPD-quinone, with reported median lethal concentrations (LC50) in the low ng/L range for sensitive species, necessitates highly sensitive and selective analytical methods for its detection and quantification in various environmental matrices.

This application note provides a comprehensive LC-MS/MS method employing a stable isotope-labeled internal standard (6PPD-quinone-d5) for the accurate quantification of 6PPD-quinone. The direct injection analysis of water samples and a more extensive extraction protocol for fish tissue are described in detail.

Experimental Protocols

Protocol 1: Direct Injection Analysis of 6PPD-quinone in Water Samples

This protocol is suitable for the analysis of 6PPD-quinone in surface water, roadway runoff, and other aqueous matrices.

1. Standard and Sample Preparation:

-

Standard Preparation:

-

Prepare stock solutions of 6PPD-quinone and 6PPD-quinone-d5 (internal standard, ISD) in LC-MS grade acetonitrile (B52724).

-

Prepare a series of calibration standards by serially diluting the 6PPD-quinone stock solution in a 50:50 (v/v) mixture of acetonitrile and water. The typical calibration range is 0.005 to 10 ng/mL.

-

Spike all calibration standards and samples with the 6PPD-quinone-d5 internal standard to a final concentration of 5 ng/mL.

-

-

Sample Preparation:

-

Collect water samples in amber glass bottles and store them at 4°C.

-

For analysis, take a 1 mL aliquot of the water sample and mix it 1:1 (v/v) with acetonitrile containing 10 ng/mL of 6PPD-quinone-d5.

-

Vortex the mixture for 5 minutes and then centrifuge at 4500 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

-

2. LC-MS/MS Conditions:

The following tables summarize the recommended liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | Water with 1 mM ammonium (B1175870) fluoride |

| Mobile Phase B | Acetonitrile with 1 mM ammonium fluoride |

| Gradient | Optimized for separation of 6PPD-quinone from matrix interferences |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temp | 375°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 2500 V |

3. Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be monitored for the quantification and confirmation of 6PPD-quinone and its internal standard.

Table 3: MRM Transitions for 6PPD-quinone and 6PPD-quinone-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| 6PPD-quinone | 299.2 | 215.1 | Quantifier |

| 6PPD-quinone | 299.2 | 187.1 | Qualifier |

| 6PPD-quinone-d5 | 304.2 | 220.1 | Quantifier |

| 6PPD-quinone-d5 | 304.2 | 246.1 | Qualifier |

Protocol 2: Analysis of 6PPD-quinone in Fish Tissue

This protocol describes a simplified extraction method for the analysis of 6PPD-quinone in fish tissue.

1. Sample Preparation:

-

Homogenize the fish tissue sample.

-

Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with the 6PPD-quinone-d5 internal standard.

-

Add 5 mL of cold acetonitrile and shake the tube.

-

Centrifuge for 5 minutes at 5000 rpm and transfer the supernatant to a clean tube.

-

Repeat the acetonitrile extraction, combine the supernatants, and add 2.5 mL of water.

-

The subsequent cleanup can be performed using a Captiva EMR-Lipid cartridge to remove phospholipids.

-

Dry the combined eluate and reconstitute it in 1 mL of the initial mobile phase conditions for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

The LC-MS/MS conditions are similar to those described in Protocol 1, with potential adjustments to the gradient to ensure separation from the more complex biological matrix.

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 4: Quantitative Performance in Water Samples

| Parameter | Result | Reference |

| Calibration Range | 0.01 - 50 ng/mL | |

| R² Value | > 0.999 | |

| Method Recovery (HPLC Water) | 113.5% | |

| Method Recovery (Stream Water) | 112.6% | |

| Precision (%RSD, n=5 at 5 ng/mL) | 1 - 3% | |

| Limit of Quantification (LOQ) | 0.023 ng/mL |

Table 5: Quantitative Performance in Fish Tissue

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 3.1 pg/g | |

| RSD at LOD (n=5) | 11.4% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 6PPD-quinone.

Caption: General workflow for 6PPD-quinone analysis.

Conclusion

The LC-MS/MS method presented in this application note, utilizing 6PPD-quinone-d5 as an internal standard, provides a highly sensitive, selective, and accurate means for the quantification of 6PPD-quinone in both environmental water samples and biological tissues. The detailed protocols and performance data demonstrate the suitability of this method for a wide range of research applications, from environmental monitoring to toxicological studies. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data of the highest quality.

References

sample preparation for 6PPD-quinone analysis in water samples

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant commonly used in tires to prevent degradation.[1][2] Through ozonation, 6PPD is transformed into 6PPD-quinone (6PPD-q), a highly toxic degradation product.[1][2] This compound has been identified as the causative agent for "urban runoff mortality syndrome" in coho salmon and poses a significant threat to aquatic ecosystems.[3] Stormwater runoff is the primary pathway for 6PPD-quinone to enter surface waters. Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in various water matrices, including surface water, stormwater, and groundwater. This application note provides detailed protocols for the sample preparation and analysis of 6PPD-quinone in water samples using solid-phase extraction (SPE) and direct injection, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In January 2024, the U.S. Environmental Protection Agency (EPA) released the draft Method 1634 for the determination of 6PPD-quinone in aqueous matrices, which utilizes SPE followed by LC-MS/MS.

Methodologies

Two primary sample preparation techniques are highlighted for the analysis of 6PPD-quinone in water: Solid-Phase Extraction (SPE) for pre-concentration of the analyte, and direct injection for rapid screening of higher concentration samples. The final analysis is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive quantification.

Experimental Workflow

Figure 1. General workflow for 6PPD-quinone analysis in water samples.

Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analysis.

-

Sample Collection: Collect water samples in 250 mL amber glass bottles to prevent photodegradation. Avoid using plastic containers as 6PPD-quinone may adhere to plastic surfaces.

-

Preservation: Cool samples to ≤10°C immediately after collection and maintain this temperature during transport to the laboratory.

-

Holding Time: The recommended holding time from sampling to extraction is 14 days.

Solid-Phase Extraction (SPE) Protocol

This method is suitable for detecting low concentrations of 6PPD-quinone and is consistent with the principles of EPA Method 1634.

Materials:

-

Solid-Phase Extraction Cartridges (e.g., Polymeric Reverse Phase, Oasis HLB)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Reagent Water

-

Isotope-labeled internal standard (e.g., ¹³C₆-6PPD-quinone, D₅-6PPD-quinone)

-

Nitrogen evaporator

Procedure:

-

Internal Standard Spiking: Spike a known volume of the water sample (e.g., 200 mL) with an isotope-labeled internal standard.

-

Cartridge Conditioning:

-

Rinse the SPE cartridge with 5 mL of acetonitrile.

-

Rinse the cartridge twice with 5 mL of reagent water.

-

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Rinsing: Rinse the cartridge with 10 mL of reagent water to remove interferences.

-

Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elution: Elute the retained 6PPD-quinone from the cartridge with two 4 mL aliquots of acetonitrile.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Reconstitution: Add a native internal standard and bring the final volume to 10 mL with acetonitrile. The sample is now ready for LC-MS/MS analysis.

Direct Injection Protocol

This method is a rapid and straightforward approach for water samples with expected 6PPD-quinone concentrations above 2 ng/L.

Materials:

-

Autosampler vials

-

Acetonitrile (ACN)

-

Isotope-labeled internal standard (e.g., d₅-6PPD-quinone)

Procedure:

-

Aliquoting: Transfer a 1 mL aliquot of the water sample into an autosampler vial.

-

Internal Standard Spiking: Spike the sample with an internal standard to a resulting concentration of 5 ng/mL.

-

Centrifugation: Centrifuge the sample for 5 minutes at 13,000 rpm to remove any particulate matter.

-

Dilution (if necessary): For samples with very high concentrations, a 1:1 dilution with acetonitrile containing the internal standard can be performed.

-

The sample is now ready for direct injection into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative data from various analytical methods for 6PPD-quinone in water samples.

Table 1: Method Performance for 6PPD-quinone Analysis

| Method | Sample Volume | Limit of Quantification (LOQ) / Reporting Limit | Recovery | Reference |

| SPE-LC-MS/MS | 9.6 mL | 0.03 ng/L | 80-95% | |

| Direct Injection-LC-MS/MS | 1 mL | 1.74 ng/L | - | |

| Direct Injection-LC/TQ | 1 mL | 0.02 µg/L (20 ng/L) | 112.6-113.5% | |

| Direct Injection LC-MS/MS | - | 0.01-100 ng/mL (linear range) | 83-100% | |

| SPE (EPA Method 1634) | 250 mL | - | Within ±30% of true value | |

| SPE-LC-MS/MS | - | 0.001 µg/L (1 ng/L) | - | |

| Direct Injection-LC-MS/MS | 1 mL | mid-ng/L | 97-108% |

Table 2: LC-MS/MS Parameters

| Parameter | Setting | Reference |

| LC Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) | |

| Agilent Poroshell HPH-C18 (2.1 × 100 mm, 2.7 µm) | ||

| Phenomenex Kinetex C18 | ||

| Mobile Phase | A: Ammonium fluoride (B91410) in water; B: Acetonitrile | |

| A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Conclusion

The choice between Solid-Phase Extraction and direct injection for the analysis of 6PPD-quinone in water samples depends on the expected concentration of the analyte. SPE followed by LC-MS/MS provides the necessary sensitivity for detecting the low ng/L levels often found in surface waters. Direct injection offers a high-throughput alternative for samples with higher concentrations, such as stormwater runoff. The implementation of standardized methods, like the draft EPA Method 1634, will aid in generating comparable and reliable data for environmental monitoring and risk assessment of this emerging contaminant. The use of isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

References

- 1. 6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com [6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com]

- 2. alsglobal.com [alsglobal.com]

- 3. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 6PPD-Quinone in Aqueous Samples

Abstract